molecular formula C13H16N2O4 B2988404 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,6-dimethoxypyridin-3-yl)methanone CAS No. 2034611-23-7

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,6-dimethoxypyridin-3-yl)methanone

Cat. No.: B2988404
CAS No.: 2034611-23-7
M. Wt: 264.281
InChI Key: FGYAREIWJFFSIO-UHFFFAOYSA-N
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Description

2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,6-dimethoxypyridin-3-yl)methanone is a useful research compound. Its molecular formula is C13H16N2O4 and its molecular weight is 264.281. The purity is usually 95%.
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Properties

IUPAC Name

(2,6-dimethoxypyridin-3-yl)-(2-oxa-5-azabicyclo[2.2.1]heptan-5-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O4/c1-17-11-4-3-10(12(14-11)18-2)13(16)15-6-9-5-8(15)7-19-9/h3-4,8-9H,5-7H2,1-2H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FGYAREIWJFFSIO-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=NC(=C(C=C1)C(=O)N2CC3CC2CO3)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

264.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

The compound 2-Oxa-5-azabicyclo[2.2.1]heptan-5-yl(2,6-dimethoxypyridin-3-yl)methanone is a bicyclic organic molecule that has garnered attention for its potential biological activities. This article explores the biological activity of this compound, including its mechanisms of action, therapeutic applications, and relevant case studies.

Chemical Structure and Properties

The molecular formula of the compound is C13H16N2O3C_{13}H_{16}N_{2}O_{3}, with a molecular weight of approximately 248.28 g/mol. The structural characteristics include a bicyclic framework that facilitates interactions with various biological targets.

The biological activity of this compound is primarily attributed to its ability to interact with specific receptors and enzymes in biological systems. The bicyclic structure allows for high specificity in binding, which can lead to modulation of various biochemical pathways.

Key Mechanisms:

  • Receptor Binding : The compound may act as an agonist or antagonist at certain neurotransmitter receptors, influencing signaling pathways involved in cognition and mood regulation.
  • Enzyme Inhibition : It has been suggested that the compound can inhibit certain enzymes, which may alter metabolic processes or signal transduction pathways.

Biological Activity Overview

Research indicates that this compound exhibits several notable biological activities:

Activity TypeDescriptionReferences
Antidepressant EffectsPotential modulation of serotonin and norepinephrine pathways
Anti-inflammatory PropertiesInhibition of pro-inflammatory cytokines
Neuroprotective EffectsProtection against neurotoxicity in cellular models

Case Study 1: Antidepressant Effects

A study conducted on animal models demonstrated that administration of this compound resulted in significant reductions in depressive-like behaviors compared to control groups. This was measured using standard behavioral tests such as the forced swim test and the tail suspension test, indicating its potential as an antidepressant agent.

Case Study 2: Neuroprotective Properties

In vitro studies using neuronal cell lines showed that the compound could significantly reduce cell death induced by oxidative stress. The mechanism involved the upregulation of antioxidant enzymes and downregulation of apoptotic markers, suggesting its potential use in neurodegenerative diseases.

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